7-Bromobenzofuran 7-Bromobenzofuran
Brand Name: Vulcanchem
CAS No.: 104155-12-6
VCID: VC21303219
InChI: InChI=1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
SMILES: C1=CC2=C(C(=C1)Br)OC=C2
Molecular Formula: C8H5BrO
Molecular Weight: 197.03 g/mol

7-Bromobenzofuran

CAS No.: 104155-12-6

Cat. No.: VC21303219

Molecular Formula: C8H5BrO

Molecular Weight: 197.03 g/mol

* For research use only. Not for human or veterinary use.

7-Bromobenzofuran - 104155-12-6

Specification

CAS No. 104155-12-6
Molecular Formula C8H5BrO
Molecular Weight 197.03 g/mol
IUPAC Name 7-bromo-1-benzofuran
Standard InChI InChI=1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Standard InChI Key GPZPQJITKRSVQJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Br)OC=C2
Canonical SMILES C1=CC2=C(C(=C1)Br)OC=C2

Introduction

Chemical Structure and Properties

Molecular Composition and Identifiers

7-Bromobenzofuran, also known as 7-bromo-1-benzofuran, is characterized by the molecular formula C8H5BrO with a molecular weight of 197.03 g/mol . The compound is identified by CAS number 133720-60-2 and was first registered in chemical databases in 2005, with recent modifications to its record as recent as April 2025 .

The IUPAC name for this compound is 7-bromo-1-benzofuran, though it appears in literature under several synonyms including 7-BROMOBENZO[B]FURAN and simply Bromobenzofuran . The compound's unique structure contributes to its chemical reactivity and potential applications in various chemical transformations.

Structural Characteristics

The structure of 7-Bromobenzofuran features a benzofuran core with a bromine atom specifically positioned at the 7-position of the benzene portion. This specific substitution pattern creates distinctive electronic properties that influence its reactivity in chemical reactions and biological systems.

The following table summarizes the key chemical identifiers for 7-Bromobenzofuran:

PropertyValue
Molecular FormulaC8H5BrO
Molecular Weight197.03 g/mol
CAS Number133720-60-2
IUPAC Name7-bromo-1-benzofuran
InChIInChI=1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
InChIKeyGPZPQJITKRSVQJ-UHFFFAOYSA-N
SMILESC1=CC2=C(C(=C1)Br)OC=C2

Synthesis Methods and Chemical Reactivity

Synthetic Routes

While the search results don't provide specific synthesis methods for 7-Bromobenzofuran itself, the synthesis of related bromobenzofuran derivatives offers insights into potential approaches. For instance, the synthesis of methyl 7-bromobenzofuran-3-carboxylate typically involves two main steps: bromination and esterification.

The synthetic route can be optimized for yield and purity using techniques such as continuous flow reactors in industrial settings. Critical parameters including temperature, solvent choice, and reaction time are crucial for maximizing output and minimizing by-products when producing brominated benzofuran derivatives.

Reactivity Profile

The bromination of the benzofuran ring system creates a reactive site that enables further functionalization through various chemical transformations. The bromine atom at the 7-position serves as an excellent leaving group, allowing for cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.

These reactions provide access to a wide range of derivatives with enhanced biological activities. Additionally, the furan ring confers distinctive reactivity patterns that can be exploited in complex organic synthesis, making 7-Bromobenzofuran a valuable building block in medicinal chemistry and materials science.

Biological Activities and Applications

Pharmacological Properties

Benzofuran derivatives, including those with bromine substitution like 7-Bromobenzofuran, have been studied for their diverse biological activities. These compounds can influence various biochemical pathways, particularly those involved in inflammation and microbial resistance. The specific interactions often depend on the structural features imparted by the bromine substituent and the heterocyclic core.

Studies have shown that bromobenzofuran-oxadiazole hybrids possess significant cytotoxic effects against various cancer cell lines, particularly HepG2 liver cancer cells. These compounds demonstrated low cell viability percentages, indicating potent anticancer properties that could potentially be leveraged in drug development.

Enzyme Inhibition and Therapeutic Applications

The unique structure of 7-Bromobenzofuran and its derivatives allows them to interact with various receptors and enzymes, potentially leading to therapeutic applications in treating diseases such as cardiovascular disorders. The compound's ability to function as an enzyme inhibitor makes it a valuable scaffold for developing targeted therapeutics that modulate specific biochemical pathways.

Related Compounds and Derivatives

7-Bromobenzofuran-3(2H)-one

This related compound differs from 7-Bromobenzofuran by having an additional ketone functionality at the 3-position, giving it the molecular formula C8H5BrO2 and increasing its molecular weight to 213.028 g/mol . This structural modification significantly alters its physical properties:

  • Density: 1.7±0.1 g/cm³

  • Boiling Point: 322.6±42.0 °C at 760 mmHg

  • Flash Point: 148.9±27.9 °C

The addition of the ketone group enhances the compound's polarity and hydrogen-bonding capabilities, potentially increasing its solubility in polar solvents and affecting its bioavailability in physiological systems.

Methyl 7-bromobenzofuran-3-carboxylate

This derivative features a carboxylate group at the 3-position of the benzofuran ring, giving it the molecular formula C10H7BrO3 and a molecular weight of 255.06 g/mol. The compound is characterized by:

  • IUPAC Name: methyl 7-bromo-1-benzofuran-3-carboxylate

  • Standard InChI: InChI=1S/C10H7BrO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,1H3

  • Canonical SMILES: COC(=O)C1=COC2=C1C=CC=C2Br

This compound has been studied for its biological activities, including potential anticancer effects and enzyme inhibition properties. The addition of the carboxylate group enhances the compound's ability to engage in specific molecular interactions with biological targets.

(7-Bromobenzofuran-2-yl)methanol

This derivative contains a hydroxymethyl group at the 2-position of the benzofuran ring . According to safety data, this compound may cause:

  • Respiratory tract irritation

  • Skin irritation

  • Eye irritation and potential damage

The addition of the hydroxymethyl group introduces hydrogen-bonding capabilities that can significantly alter the compound's solubility, reactivity, and biological interactions.

Research Applications and Future Directions

Medicinal Chemistry Applications

The unique structural features of 7-Bromobenzofuran make it a valuable scaffold for medicinal chemistry research. Its bromine substitution provides a reactive site for further modification, allowing for the development of diverse chemical libraries for biological screening.

The benzofuran core has been identified as a privileged structure in drug discovery, appearing in numerous pharmaceutically active compounds. The specific 7-bromo substitution pattern offers opportunities for structure-activity relationship studies, potentially leading to novel therapeutics with enhanced efficacy and reduced side effects.

Material Science Applications

Beyond medicinal chemistry, benzofuran derivatives have applications in materials science. The extended conjugation in these systems can lead to interesting electronic and optical properties, making them candidates for organic electronics, photovoltaics, and fluorescent probes.

The specific bromine substitution in 7-Bromobenzofuran provides opportunities for further functionalization, potentially leading to materials with tailored properties for specific applications in advanced technologies.

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